molecular formula C8H7N3O3S B024526 (3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid CAS No. 110167-66-3

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

Cat. No. B024526
M. Wt: 225.23 g/mol
InChI Key: CCEBIFFCYWPJFW-UHFFFAOYSA-N
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Description

“(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid” is a chemical compound with the CAS Number: 110167-66-3. Its molecular weight is 225.23 and its molecular formula is C8H7N3O3S . The IUPAC name for this compound is [3- (2-furyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.23 . The average mass is 225.225 Da and the monoisotopic mass is 225.020813 Da .

Scientific Research Applications

  • Imidazole Containing Compounds

    • Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
    • Methods : The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • 1,2,3-Triazol-4-yl Compounds

    • Application : The 1,2,3-triazol-4-yl moiety is used in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Methods : Reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones. Reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .
    • Results : The synthesized compounds were obtained in high yields (77–90%). The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .
  • Imidazole Containing Compounds in Antioxidant Potential

    • Application : Imidazole derivatives have been synthesized and evaluated for their antioxidant potential .
    • Methods : The synthesis involved the reaction of (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .
    • Results : These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
  • 1,2,3-Triazol-4-yl Compounds in Synthesis of Thiazoles

    • Application : The 1,2,3-triazol-4-yl moiety is used in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Methods : Reactions of the synthesized pyrazolin-N-thioamides and several ketones (namely, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride) gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Results : The synthesized compounds were obtained in high yields (77–90%). The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .
  • Imidazole Containing Compounds in Antimicrobial Activity

    • Application : Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity .
    • Methods : The synthesis involved the reaction of (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives .
    • Results : These compounds showed good antimicrobial activity as compared to standard drugs .
  • 1,2,3-Triazol-4-yl Compounds in Synthesis of Thiazoles

    • Application : The 1,2,3-triazol-4-yl moiety is used in the synthesis of novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Methods : Reactions of the synthesized pyrazolin-N-thioamides and several ketones (namely, ethyl 2-chloro-3-oxobutanoate, 2-bromoacetylbenzofuran, and hydrazonoyl chloride) gave the corresponding novel 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Results : The synthesized compounds were obtained in high yields (77–90%). The structures of six of the newly synthesized heterocycles were confirmed by X-ray crystallography .

properties

IUPAC Name

2-[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3S/c12-6(13)4-11-7(9-10-8(11)15)5-2-1-3-14-5/h1-3H,4H2,(H,10,15)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBIFFCYWPJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546887
Record name [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

CAS RN

110167-66-3
Record name [3-(Furan-2-yl)-5-sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 2
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 3
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 4
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3-Furan-2-yl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid

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